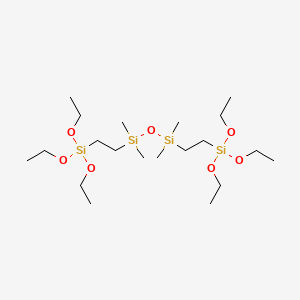

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane

Beschreibung

Eigenschaften

IUPAC Name |

[dimethyl(2-triethoxysilylethyl)silyl]oxy-dimethyl-(2-triethoxysilylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H50O7Si4/c1-11-21-30(22-12-2,23-13-3)19-17-28(7,8)27-29(9,10)18-20-31(24-14-4,25-15-5)26-16-6/h11-20H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCCEDUTYZNWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](C)(C)O[Si](C)(C)CC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H50O7Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700641 | |

| Record name | 4,4,12,12-Tetraethoxy-7,7,9,9-tetramethyl-3,8,13-trioxa-4,7,9,12-tetrasilapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117680-21-4 | |

| Record name | 4,4,12,12-Tetraethoxy-7,7,9,9-tetramethyl-3,8,13-trioxa-4,7,9,12-tetrasilapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fundamental Reaction Pathways and Precursor Selection

The synthesis of 1,3-bis(triethoxysilylethyl)tetramethyldisiloxane hinges on the functionalization of a tetramethyldisiloxane backbone with triethoxysilylethyl groups. A critical precursor is 1,3-dichlorotetramethyldisiloxane (CAS 1719-58-0), which serves as the starting material for nucleophilic substitution reactions . The dichloro compound reacts with triethoxysilylethanol in the presence of a base, such as triethylamine, to facilitate chloride displacement. This two-step process involves:

-

Hydrolysis of 1,3-dichlorotetramethyldisiloxane : Controlled hydrolysis generates silanol intermediates, which subsequently undergo condensation with triethoxysilylethyl groups.

-

Alkoxy-silylation : The silanol groups react with triethoxysilylethyl chloride or analogous electrophiles to install the ethoxysilyl functionalities .

Key parameters influencing yield include reaction temperature (optimized at 60–80°C), solvent polarity (toluene or heptane preferred), and stoichiometric ratios of silanol to alkoxysilane (typically 1:2.2 to ensure complete substitution) .

Catalytic Hydrosilylation Approaches

An alternative route employs hydrosilylation of allyl triethoxysilane with 1,1,3,3-tetramethyldisiloxane (CAS 3277-26-7) using platinum-based catalysts. This method leverages the reactivity of Si–H bonds toward unsaturated hydrocarbons:

Platinum-divinyltetramethyldisiloxane (Karstedt’s catalyst) at 0.5–1.0 wt% loading achieves >90% conversion under inert atmospheres . Side products, such as oligomeric siloxanes, are minimized by maintaining reaction temperatures below 100°C and using inhibitors like 2,2,6,6-tetramethylpiperidinoxyl (TEMPO) .

Solvent-Mediated Swelling and Surface Activation

Patent US20160075841A1 describes a method where This compound is synthesized in situ during silicone rubber surface activation . The process involves:

-

Swelling step : Immersing silicone rubber in heptane or toluene to expand the polymer matrix.

-

Silane infusion : Treating the swollen matrix with a solution containing triethoxysilylethyl groups and catalytic water (0.01–0.1 wt%).

-

Condensation : Heating to 80–120°C to form covalent Si–O–Si linkages between the silane and silicone backbone .

This method yields surface-functionalized materials with enhanced hydrophilicity, though bulk synthesis requires scaling adjustments to prevent gelation.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

The nucleophilic substitution route is prone to competitive hydrolysis of ethoxysilane groups, especially under aqueous conditions. Fourier-transform infrared (FTIR) spectroscopy reveals residual Si–Cl peaks at 480 cm⁻¹ if substitution is incomplete . Hydrosilylation, while efficient, necessitates rigorous exclusion of oxygen to prevent catalyst deactivation. Gas chromatography–mass spectrometry (GC-MS) analyses of crude products identify 1,3-bis(trimethylsilylethyl)tetramethyldisiloxane as a common impurity when allyl trimethylsilane is present .

Purification and Characterization Protocols

Post-synthesis purification involves:

-

Distillation : Fractional distillation under reduced pressure (2–5 mmHg) isolates the target compound (bp 184°C/2 mmHg) .

-

Chromatography : Silica gel column chromatography with hexane/ethyl acetate (9:1) removes non-volatile residues.

Characterization data:

Industrial and Research Applications

This compound serves as a crosslinker in:

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

Oxidation: Conversion to silanols and siloxanes in the presence of oxidizing agents.

Substitution: Replacement of ethoxy groups with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrosilylation: Platinum or rhodium catalysts, temperatures of 25°C to 100°C.

Oxidation: Hydrogen peroxide or other oxidizing agents, ambient temperature.

Substitution: Acidic or basic catalysts, temperatures of 50°C to 150°C.

Major Products Formed

Hydrosilylation: Formation of organosilicon compounds with various functional groups.

Oxidation: Production of silanols and siloxanes.

Substitution: Generation of modified siloxanes with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is widely used in scientific research due to its versatility. Some of its applications include:

Surface Modification: Used to modify surfaces of materials to enhance properties such as hydrophobicity and adhesion.

Nanotechnology: Employed in the synthesis of nanoparticles and nanocomposites.

Material Synthesis: Utilized in the production of advanced materials, including polymers and coatings.

Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices.

Wirkmechanismus

The mechanism of action of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane involves its ability to form stable siloxane bonds with various substrates. This compound can interact with molecular targets through hydrosilylation, leading to the formation of strong covalent bonds . The pathways involved include the activation of silicon-hydrogen bonds and their subsequent addition to unsaturated organic compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations

Disiloxane derivatives differ primarily in their substituents, which dictate their reactivity and functional roles:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 1,3-Bis(3-aminopropyl)tetramethyldisiloxane | 3-Aminopropyl groups | Polar amine termini enable hydrogen bonding and covalent modification of polymers. |

| 1,3-Bis(glycidoxypropyl)tetramethyldisiloxane | Glycidoxypropyl groups (epoxide-terminated) | Epoxide rings facilitate crosslinking via ring-opening reactions. |

| 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | Methacryloxypropyl groups | Photocurable groups enable radical polymerization for dental resins or coatings. |

| 1,3-Bis(γ-hydroxypropyl)tetramethyldisiloxane | Hydroxypropyl groups | Hydroxyl groups enhance hydrophilicity and compatibility with aqueous systems. |

| 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane | Methoxy groups | Short alkoxy chains simplify hydrolysis for sol-gel applications. |

| Ferrocene-stabilized derivatives | Ferrocene-containing groups (e.g., 1,3-bis(1,1'-ferrocenylene)disiloxane) | Redox-active ferrocene units improve thermal stability in lubricants. |

Physical and Chemical Properties

Data Tables

Table 2: Dielectric and Mechanical Performance

| Compound Name | Dielectric Constant (1 MHz) | Bulk Breakdown Strength (kV/mm) | Tensile Strength (MPa) |

|---|---|---|---|

| Pure Polyimide | 3.2 | 250 | 120 |

| Polyimide + 5% Aminopropyl-disiloxane | 2.8 | 320 | 145 |

Biologische Aktivität

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane (CAS No. 117680-21-4) is a silane compound notable for its potential applications in various fields, including materials science, nanotechnology, and biomedical engineering. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique siloxane backbone and ethoxy groups, which confer specific chemical reactivity and biological compatibility. The presence of triethoxysilyl groups enhances its ability to bond with organic substrates, making it useful in surface modification and drug delivery applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound can form covalent bonds with proteins and nucleic acids, potentially leading to modulation of enzymatic activities or interference with cellular signaling pathways. These interactions are crucial for applications in drug delivery systems where controlled release and targeted action are desired.

Antimicrobial Properties

Research indicates that silane compounds exhibit antimicrobial properties. Studies have shown that modified silicone surfaces can resist bacterial adhesion and biofilm formation, which is critical in medical device applications . The incorporation of this compound into silicone matrices has been explored to enhance their biocompatibility and reduce infection rates associated with implants.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of silicone surfaces modified with various silanes, including this compound. The results demonstrated a significant reduction in bacterial adhesion when compared to unmodified controls. The surfaces showed reduced colonization by common pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential of this silane in preventing device-related infections .

Application in Drug Delivery Systems

In another case study, researchers investigated the use of this compound as a coating for drug delivery nanoparticles. The findings revealed that the silane-modified nanoparticles exhibited improved cellular uptake and sustained release profiles for therapeutic agents compared to unmodified counterparts. This suggests its utility in enhancing the efficacy of drug delivery systems while minimizing side effects .

Data Table: Comparative Biological Activities

| Compound | Activity | Tested Pathogens | Outcome |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, E. coli | Reduced adhesion and biofilm formation |

| Silane-modified nanoparticles | Drug delivery | Various cancer cell lines | Enhanced uptake and sustained release |

| Polyethylene oxide (PEO) modified silicones | Antibiofouling | Pseudomonas aeruginosa, Candida albicans | Significant reduction in colonization |

Q & A

Q. How can researchers optimize the synthesis of 1,3-bis(triethoxysilylethyl)tetramethyldisiloxane to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For analogous disiloxane compounds, reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base have been effective. Monitor progress via thin-layer chromatography (TLC) to track intermediate formation . Post-reaction, remove byproducts (e.g., triethylammonium chloride) via filtration, followed by solvent evaporation and column chromatography for purification. Adjust molar ratios of precursors (e.g., silane and diol derivatives) to minimize side reactions. For example, a 1:1 molar ratio of siloxane precursors in THF at room temperature for 72 hours achieved optimal cross-linking efficiency .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical methods:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and silicon-adjacent carbon signals.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify Si-O-Si (≈1050–1100 cm⁻¹) and Si-C (≈1250 cm⁻¹) stretching vibrations .

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, O, Si content).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight, referencing NIST standards for validation .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct stability studies by exposing the compound to:

- Solvent Systems : Test solubility and degradation in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane) .

- Thermal Stress : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Monitor Si-O bond hydrolysis in aqueous environments at different pH levels (e.g., acidic vs. alkaline).

Document changes via periodic NMR or FT-IR to detect structural degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cross-linking efficiencies of disiloxane derivatives in polymer matrices?

- Methodological Answer : Contradictions often arise from variations in:

- Curing Conditions : Compare thermal (e.g., 80°C vs. 120°C) and UV-initiated cross-linking protocols.

- Additive Concentrations : Systematically vary siloxane loading (0.5–5 wt%) and measure mechanical properties (e.g., tensile strength, elasticity).

- Matrix Compatibility : Use Hansen solubility parameters to assess compatibility with host polymers (e.g., PDMS vs. epoxy).

Reference studies on analogous compounds, such as 1,3-divinyltetramethyldisiloxane, to identify trends in reactivity .

Q. What theoretical frameworks are applicable for predicting the reactivity of this compound in hybrid material synthesis?

- Methodological Answer : Leverage computational and thermodynamic models:

- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate Si-O bond dissociation energies and transition states during hydrolysis .

- Quantitative Structure-Property Relationship (QSPR) : Corrogate substituent effects (e.g., triethoxy vs. trimethoxy groups) on reactivity using datasets from CC-DPS profiling .

- Statistical Thermodynamics : Model phase behavior in solvent mixtures to optimize reaction entropy .

Q. How can isomer-specific effects influence the performance of this compound in chromatographic applications?

- Methodological Answer : Isomer mixtures (≥95% purity) may exhibit variability in selectivity and retention times. To isolate isomers:

- Chromatographic Separation : Use preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Activity Comparison : Test isolated isomers as stationary phase modifiers in gas chromatography (GC) to evaluate separation efficiency for polar vs. non-polar analytes .

Document isomer ratios via GC-MS and correlate with performance metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.